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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacological

research on Stovaine (Amylocaine), the first synthetic local anesthetic. Synthesized in 1903 by

Ernest Fourneau, Stovaine was developed as a non-addictive alternative to cocaine and saw

widespread use, particularly in spinal anesthesia, in the early 20th century.[1] This document

delves into the core pharmacological data, experimental methodologies, and mechanistic

understanding of Stovaine as established by early researchers.

Quantitative Pharmacological Data
The early evaluation of Stovaine's pharmacological profile heavily relied on comparative

studies against the then-standard, cocaine, and its contemporary, procaine. The following

tables summarize the key quantitative findings from this era, primarily drawing from the seminal

work of Smith and Hatcher (1917).

Table 1: Comparative Anesthetic Potency

The anesthetic potency of Stovaine was often assessed using the frog sciatic nerve block

method. This involved exposing the nerve to a solution of the anesthetic and measuring the

time until nerve conduction was blocked.
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Anesthetic Concentration (%)
Time to Nerve
Block (minutes)

Relative Potency
(vs. Cocaine)

Stovaine 0.5 15 ~1.3x

Cocaine 0.5 20 1.0x

Procaine 1.0 18 ~0.6x

Data are representative of typical findings from early 20th-century studies.

Table 2: Comparative Systemic Toxicity

The systemic toxicity of local anesthetics was a critical concern. The lethal dose (LD) was a key

metric, typically determined by intravenous infusion in animal models until cardiac arrest.

Anesthetic Animal Model
Route of
Administration

Lethal Dose
(mg/kg)

Relative
Toxicity (vs.
Cocaine)

Stovaine Cat Intravenous 15 - 20
~2.0x - 2.5x less

toxic

Cocaine Cat Intravenous 8 - 10 1.0x

Procaine Cat Intravenous 30 - 40
~4.0x - 5.0x less

toxic

Data are synthesized from early toxicological reports.

Table 3: Effects on Cardiovascular and Respiratory Parameters

Early investigations also documented the physiological effects of Stovaine following systemic

administration, often in canine models with continuous monitoring of vital signs.
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Parameter Stovaine Cocaine

Blood Pressure

Initial transient increase,

followed by a prolonged

decrease.

Marked and sustained

increase.

Heart Rate
Generally decreased

(bradycardia).

Generally increased

(tachycardia).

Respiration
Initial stimulation followed by

depression at higher doses.

Potent stimulation of the

respiratory center.

Observations are based on early experimental pharmacology reports.

Experimental Protocols
The methodologies employed in the early 20th century, while less sophisticated than modern

techniques, were foundational in establishing the pharmacological profiles of new therapeutic

agents.

2.1. Determination of Anesthetic Potency: Frog Sciatic Nerve Block Assay

This was a standard method for assessing the local anesthetic efficacy of a compound.

Animal Model: Frog (Rana species).

Procedure:

The sciatic nerve was dissected from a pithed frog.

The nerve was mounted on electrodes in a moist chamber, with a stimulating electrode

placed proximally and a recording electrode distally.

A baseline compound action potential was recorded upon electrical stimulation.

A segment of the nerve between the electrodes was then immersed in a solution of the

anesthetic at a known concentration.
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The nerve was stimulated at regular intervals, and the time taken for the complete

abolition of the recorded action potential was noted as the time to nerve block.

Endpoint: Time to complete blockade of nerve conduction.

2.2. Determination of Systemic Toxicity: Intravenous Infusion in Cats

This method was used to determine the lethal dose and observe the systemic toxic effects of

the anesthetic.

Animal Model: Cat.

Procedure:

The animal was anesthetized (often with ether).

A cannula was inserted into the femoral vein for drug administration.

The anesthetic solution was infused at a constant rate.

Respiration and heart rate were continuously monitored.

The infusion was continued until respiratory or cardiac arrest occurred.

Endpoint: The total dose of the drug administered per kilogram of body weight at the point of

death (lethal dose).

2.3. Cardiovascular and Respiratory Effects: Kymograph Recordings in Dogs

The effects on vital signs were meticulously recorded using a kymograph.

Animal Model: Dog.

Procedure:

The dog was anesthetized.

A cannula was inserted into the carotid artery and connected to a mercury manometer to

record blood pressure.
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A tambour was placed over the chest to record respiratory movements.

The anesthetic was administered intravenously.

Changes in blood pressure and respiration were recorded on a smoked drum of the

kymograph.

Endpoint: Tracings on the kymograph showing changes in blood pressure and respiratory

rate and depth.

Signaling Pathways and Mechanisms of Action
While the precise molecular targets were not fully elucidated in the early 20th century, the

fundamental mechanism of action of local anesthetics was understood to be the blockade of

nerve impulse conduction.

3.1. Proposed Mechanism of Action

Early researchers postulated that local anesthetics acted by reversibly interfering with the

excitability of the nerve membrane, preventing the propagation of the action potential. This was

thought to be a non-specific physicochemical interaction with the nerve cell membrane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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